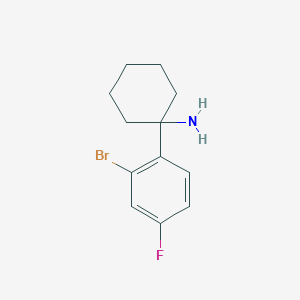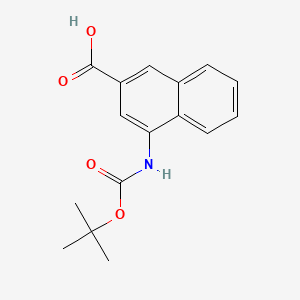
4,5,5,5-Tetrafluoropent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5,5-Tetrafluoropent-2-enoic acid: is a fluorinated organic compound with the molecular formula C6H3F7O2 . This compound is characterized by the presence of four fluorine atoms attached to the pent-2-enoic acid structure. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,5,5-Tetrafluoropent-2-enoic acid typically involves the fluorination of pent-2-enoic acid derivatives. One common method includes the reaction of pent-2-enoic acid with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 4,5,5,5-Tetrafluoropent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pent-2-enoic acid structure to a single bond, resulting in the formation of fluorinated pentanoic acids.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated pentanoic acids.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4,5,5,5-Tetrafluoropent-2-enoic acid is used as a building block in the synthesis of complex fluorinated organic molecules
Biology: In biological research, fluorinated compounds like this compound are used as probes to study enzyme mechanisms and metabolic pathways. The presence of fluorine atoms can alter the compound’s interaction with biological molecules, providing insights into biochemical processes.
Medicine: Fluorinated compounds are valuable in medicinal chemistry for the development of pharmaceuticals. This compound can be used as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability, making it suitable for use in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 4,5,5,5-Tetrafluoropent-2-enoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid
- 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid
- 2,4,5-Trifluorophenylacetic acid
Comparison: 4,5,5,5-Tetrafluoropent-2-enoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a double bond in the pent-2-enoic acid structure. This configuration imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of multiple fluorine atoms also enhances its potential for use in various scientific and industrial applications.
Properties
Molecular Formula |
C5H4F4O2 |
|---|---|
Molecular Weight |
172.08 g/mol |
IUPAC Name |
(E)-4,5,5,5-tetrafluoropent-2-enoic acid |
InChI |
InChI=1S/C5H4F4O2/c6-3(5(7,8)9)1-2-4(10)11/h1-3H,(H,10,11)/b2-1+ |
InChI Key |
ISWJWAGCXSCBKX-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C(C(F)(F)F)F |
Canonical SMILES |
C(=CC(=O)O)C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


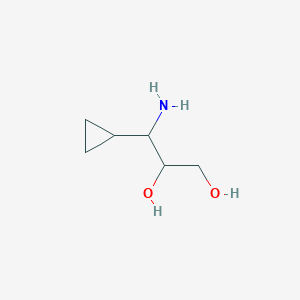
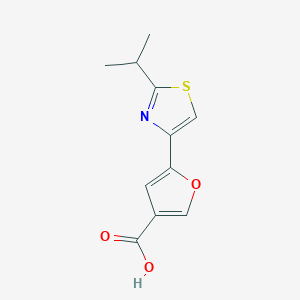
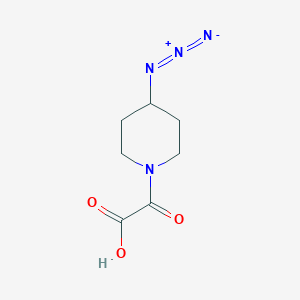
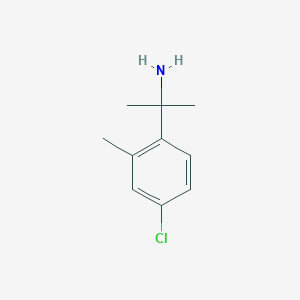
![3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide](/img/structure/B13539469.png)


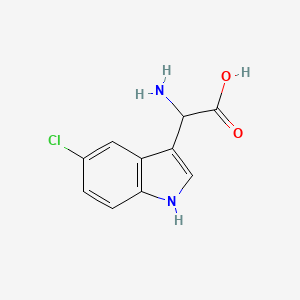
![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
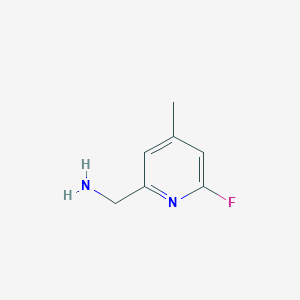
![(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)
